REACTION_CXSMILES
|
N(CCCCN=C=O)=[C:2]=O.N(C[C:15]([CH3:23])([CH3:22])[CH2:16][CH2:17][CH2:18][N:19]=[C:20]=[O:21])=C=O.N(CCCC[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][N:37]=[C:38]=[O:39])=C=O.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:68]1([N:77]=[C:78]=[O:79])[CH:73]=[CH:72][C:71]([N:74]=[C:75]=[O:76])=[CH:70][CH:69]=1>>[CH:34]1[C:33]([CH2:23][C:15]2[CH:16]=[CH:17][C:18]([N:19]=[C:20]=[O:21])=[CH:2][CH:22]=2)=[CH:32][CH:31]=[C:36]([N:37]=[C:38]=[O:39])[CH:35]=1.[C:68]1([N:77]=[C:78]=[O:79])[CH:69]=[CH:70][C:71]([N:74]=[C:75]=[O:76])=[CH:72][CH:73]=1
|
Name
|
1,12-dodecane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclobutane-1,3-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexane-1,3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
|
Name
|
diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(CCCN=C=O)(C)C
|
Name
|
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCCCCCCCN=C=O
|
Name
|
4,4'-diisocyanato-dicyclohexylmethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
N(CCCCN=C=O)=[C:2]=O.N(C[C:15]([CH3:23])([CH3:22])[CH2:16][CH2:17][CH2:18][N:19]=[C:20]=[O:21])=C=O.N(CCCC[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][N:37]=[C:38]=[O:39])=C=O.C(CCN=C=O)CCCN=C=O.N(C1CC(C)(CN=C=O)CC(C)(C)C1)=C=O.[C:68]1([N:77]=[C:78]=[O:79])[CH:73]=[CH:72][C:71]([N:74]=[C:75]=[O:76])=[CH:70][CH:69]=1>>[CH:34]1[C:33]([CH2:23][C:15]2[CH:16]=[CH:17][C:18]([N:19]=[C:20]=[O:21])=[CH:2][CH:22]=2)=[CH:32][CH:31]=[C:36]([N:37]=[C:38]=[O:39])[CH:35]=1.[C:68]1([N:77]=[C:78]=[O:79])[CH:69]=[CH:70][C:71]([N:74]=[C:75]=[O:76])=[CH:72][CH:73]=1
|
Name
|
1,12-dodecane diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclobutane-1,3-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
cyclohexane-1,3
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
1,4-diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)C1CC(CC(C1)(CN=C=O)C)(C)C
|
Name
|
diisocyanate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
polyisocyanates
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCN=C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CC(CCCN=C=O)(C)C
|
Name
|
2,2,4- and 2,4,4-trimethyl-1,6-diisocyanatohexane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(=C=O)CCCCCCCCCCN=C=O
|
Name
|
4,4'-diisocyanato-dicyclohexylmethane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCN=C=O)CCN=C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=C(C=C1)N=C=O)N=C=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |